N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound with a unique structure that combines a benzofuran moiety with a dimethylaminoethyl group and a dimethylsulfamoylbenzamide group
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in various ways, such as by inhibiting enzyme activity, blocking receptor binding, or interfering with cellular processes . The specific mode of action would depend on the particular target and the structural features of the compound.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation (in the case of anti-tumor activity), bacterial cell wall synthesis (in the case of antibacterial activity), and viral replication (in the case of antiviral activity) .
Pharmacokinetics
It is noted that improved bioavailability is a target achieved with most of the more recent compounds . This suggests that the compound may have been designed or modified to enhance its absorption into the body, distribution to the site of action, and metabolic stability, while ensuring its effective excretion.
Result of Action
Given its potential anti-tumor, antibacterial, anti-oxidative, and antiviral activities , the compound could induce cell death in cancer cells, inhibit bacterial growth, reduce oxidative stress, or prevent viral replication.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the benzofuran moiety. This can be achieved through the cyclization of
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-23(2)18(20-13-16-7-5-6-8-19(16)28-20)14-22-21(25)15-9-11-17(12-10-15)29(26,27)24(3)4/h5-13,18H,14H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZMXVKJOGVSMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.